N-[1-(4-methylphenyl)ethyl]-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide
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Description
N-[1-(4-methylphenyl)ethyl]-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule that has shown promise in a variety of applications, particularly in the fields of biochemistry and pharmacology. In
Scientific Research Applications
- Compound A exhibits potential as an anticancer agent. Its structure suggests interactions with cellular components involved in cancer pathways. Researchers have investigated its effects on tumor cell growth, apoptosis, and metastasis inhibition .
- Researchers have explored its anti-inflammatory effects in cellular and animal models. It may inhibit pro-inflammatory cytokines and enzymes .
- Studies have investigated its effectiveness against bacteria, fungi, and parasites. It may disrupt microbial membranes or interfere with essential cellular processes .
- Preclinical studies indicate potential neuroprotective effects. It may modulate neuronal signaling pathways and protect against oxidative stress .
- Researchers have explored its kinase inhibition profile. It may selectively target specific kinases involved in cancer, inflammation, or other disorders .
- Scientists have investigated its use as a carrier for targeted drug delivery. By attaching therapeutic payloads to Compound A, it may enhance drug efficacy and reduce side effects .
Anticancer Properties
Anti-Inflammatory Activity
Antimicrobial Potential
Neuroprotective Effects
Kinase Inhibition
Drug Delivery Systems
properties
IUPAC Name |
2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-26-22(28)21-18(13-19(31-21)15-8-5-4-6-9-15)25-23(26)30-14-20(27)24-16-10-7-11-17(12-16)29-2/h4-13H,3,14H2,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCCGFQGMNFKKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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